molecular formula C9H8N2O2 B381911 1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 329228-22-0

1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B381911
CAS No.: 329228-22-0
M. Wt: 176.17g/mol
InChI Key: JJKWOCRVMRBLGY-UHFFFAOYSA-N
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Description

1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone is a functionalized imidazo[1,2-a]pyridine derivative, a privileged scaffold in medicinal chemistry recognized for its wide spectrum of biological activities. This specific compound serves as a versatile intermediate for the design and synthesis of novel bioactive molecules. The imidazo[1,2-a]pyridine core is a key structural component in several marketed drugs and investigational compounds, underpinning its significant research value . This scaffold has demonstrated particular promise in antiviral research. Molecular docking studies of analogous imidazo[1,2-a]pyrimidine structures have shown remarkable binding affinity to key viral entry proteins, such as the SARS-CoV-2 spike protein and the human ACE2 receptor, suggesting potential as a therapeutic agent to block cell infection . Furthermore, the imidazo[1,2-a]pyridine structure is a cornerstone in oncology drug discovery. Recent research has identified derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in Acute Myeloid Leukemia (AML). These inhibitors have shown balanced efficacy against both native FLT3 and clinically relevant drug-resistant mutants, such as FLT3-ITD/F691L, highlighting the scaffold's potential for overcoming treatment resistance . The structural motif is also highly amenable to multicomponent reactions, such as the Groebke–Blackburn–Bienaymé and Ugi reactions, enabling rapid generation of complex chemical libraries for high-throughput screening against various biological targets . Researchers can leverage this compound as a foundational building block to explore these and other therapeutic areas, including the development of antibacterial agents and fluorescent biomarkers .

Properties

IUPAC Name

1-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6(12)8-9(13)10-7-4-2-3-5-11(7)8/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKWOCRVMRBLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Alkylation-Cyclization Approach

In a representative procedure, 2-amino-3-hydroxypyridine reacts with chloroacetone in dimethylformamide (DMF) at reflux temperatures in the presence of potassium carbonate as a base. The reaction proceeds via initial alkylation of the endocyclic nitrogen, followed by cyclization to form the imidazo[1,2-a]pyridine core. This method typically achieves yields of 70–80%.

Key Reaction Parameters:

  • Solvent: DMF or ethanol

  • Base: K₂CO₃ or NaHCO₃

  • Temperature: 80–100°C (reflux)

  • Reaction Time: 4–6 hours

Solvent-Free Mechanochemical Synthesis

Recent advances in green chemistry have demonstrated the efficacy of solvent-free grindstone techniques. By milling 2-amino-3-hydroxypyridine with chloroacetone and a catalytic amount of ammonium chloride, the reaction completes within 30 minutes at ambient temperature, yielding this compound in 85% yield. This method eliminates organic waste and reduces energy consumption.

Iodine-Catalyzed Cyclization of 2-Amino-3-hydroxypyridine with Ketones

Iodine has emerged as a versatile catalyst for constructing imidazo[1,2-a]pyridines via oxidative C–N bond formation. When 2-amino-3-hydroxypyridine is treated with acetone in the presence of iodine (10 mol%) and ammonium acetate, the reaction proceeds through enamine intermediate formation, followed by iodination and cyclization.

Mechanistic Pathway

  • Enamine Formation: The exocyclic amine of 2-amino-3-hydroxypyridine condenses with acetone to form an enamine.

  • Iodine-Mediated Cyclization: Iodine facilitates tautomerization and intramolecular nucleophilic attack, leading to ring closure.

  • Oxidative Aromatization: Molecular oxygen or iodine itself acts as an oxidant to yield the aromatic imidazo[1,2-a]pyridine system.

Optimized Conditions:

  • Catalyst: I₂ (10 mol%)

  • Additive: NH₄OAc (1.5 equiv)

  • Solvent: Cyclohexane or water

  • Yield: 78–82%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of this compound by enhancing reaction kinetics. A protocol developed by Kusy et al. involves irradiating a mixture of 2-amino-3-hydroxypyridine and bromoacetone in ethanol-water (3:1) at 120°C for 15 minutes, achieving 90% yield. This method is particularly advantageous for scalability and reproducibility.

Post-Synthetic Modification Strategies

While less common, post-synthetic acetylation of preformed 2-hydroxyimidazo[1,2-a]pyridines offers an alternative route. For example, treating 3-bromo-2-hydroxyimidazo[1,2-a]pyridine with acetyl chloride in the presence of a palladium catalyst enables selective acetylation at position 3. However, this method is limited by the availability of suitable starting materials and lower yields (50–60%).

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)AdvantagesLimitations
Alkylation-CyclizationDMF, K₂CO₃, reflux70–80High reliabilityRequires high-boiling solvents
MechanochemicalSolvent-free, NH₄Cl, grinding85Eco-friendly, rapidSpecialized equipment needed
Iodine-CatalyzedI₂, NH₄OAc, cyclohexane78–82Metal-free, mild conditionsOxidative byproducts
Microwave-AssistedEthanol-water, 120°C, 15 min90Fast, scalableEnergy-intensive equipment

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial and anticancer activities .

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among imidazo[1,2-a]pyridine derivatives significantly influence their physical properties, reactivity, and biological activities. Below is a systematic comparison:

Structural and Substituent Variations

Compound Name Substituents (Position) Key Functional Groups Synthesis Method Reference
1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone -OH (2), -COCH3 (3) Hydroxy, acetyl Alkaline cyclization of bis(methylthio) precursors
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone -CH3 (2), -COCH3 (3) Methyl, acetyl Condensation of 2-aminopyridine with 3-bromopentane-2,4-dione
1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone -Br (6), -COCH3 (3) Bromine, acetyl Halogenation of parent imidazopyridine
1-(8-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone -Cl-C6H4 (8), -COCH3 (3) Chlorophenyl, acetyl Suzuki coupling with boronic acids

Physical Properties

Compound Melting Point (°C) Solubility Notable Structural Features
This compound Not reported Polar solvents Forms hydrogen-bonded dimers
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone 160–162 (analog) Ethanol, DMSO Centrosymmetric dimers via C-H···O bonds
1-(8-(Naphthalen-1-yl)imidazo[1,2-a]pyridin-3-yl)ethanone 179–182 Low polarity Bulky aromatic substituent enhances π-π stacking

Key Research Findings

Hydrogen Bonding vs. Steric Effects: The hydroxy group in this compound promotes dimerization and cyclization, whereas methyl or halogen substituents prioritize steric stabilization .

Biological Potency : Bulky substituents (e.g., naphthyl in 3f) enhance enzyme inhibition, highlighting the role of hydrophobic interactions .

Synthetic Flexibility : Hydroxy-containing derivatives are pivotal for constructing complex heterocycles, unlike halogenated analogs used in targeted drug delivery .

Biological Activity

1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyridine structure, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂O₂. Its structure consists of an imidazo[1,2-a]pyridine moiety with a hydroxyl group at the 2-position and an ethanone group at the 1-position. The presence of these functional groups contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization : Reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst.
  • Hydroxylation : Introduction of the hydroxyl group.
  • Acetylation : Formation of the ethanone group.

These methods can be optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound display significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various Candida species, suggesting potential as antifungal agents .
  • Anticancer Activity : The compound is being investigated for its anticancer effects. It may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. Studies have reported promising results in cancer cell lines, indicating a potential role in cancer therapy .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors that are crucial in disease pathways. For example:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Modulation : The compound could modulate receptor activity, affecting cellular responses and signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

StudyFindings
Study A (PMC6017402)Investigated a series of imidazo[1,2-a]pyridine derivatives for antifungal activity against Candida spp.Compounds showed better binding energy than reference drugs (fluconazole and ketoconazole), indicating potential as antifungal agents.
Study B (ACS Omega)Evaluated anticancer effects on COLO 205 colon cancer cellsDemonstrated significant anticancer activity, supporting further investigation for therapeutic use.
Study C (PubMed)Assessed interaction with autotaxin enzyme in pulmonary fibrosis modelsShowed efficacy in reducing lysophosphatidic acid levels, suggesting therapeutic potential beyond oncology.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Imidazo[1,2-a]pyridineCore structure without hydroxyl groupLacks additional functional groups that enhance biological activity
Indole DerivativesContains indole structureExhibits distinct biological activities but differs in reactivity due to structural variations

Q & A

Basic: What synthetic methods are used to prepare 1-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone?

Answer:
The compound is typically synthesized via condensation reactions between aminopyridine derivatives and α,β-diketones or halogenated diketones. For example:

  • Ethanol reflux : A mixture of 2-aminopyridine and a diketone (e.g., 3-bromopentane-2,4-dione) is refluxed in ethanol for 24 hours, followed by purification via silica gel column chromatography (eluent: ethyl acetate/hexanes) to yield intermediates like 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (39–42% yields) .
  • Hydroxy group introduction : Post-synthetic modifications, such as hydroxylation or hydrolysis under controlled acidic/basic conditions, may be required to introduce the 2-hydroxy substituent. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side reactions .

Basic: How is the structure of this compound characterized?

Answer:
Key characterization techniques include:

  • NMR spectroscopy : The acetyl group (C=O) appears as a singlet near δ 2.6–2.8 ppm in 1^1H NMR, while aromatic protons in the imidazopyridine ring resonate between δ 7.0–9.8 ppm. 13^{13}C NMR confirms carbonyl carbons (~200 ppm) .
  • IR spectroscopy : Strong absorption bands at ~1620–1680 cm1^{-1} confirm the ketone group, while hydroxyl (O-H) stretches appear at ~3200–3600 cm1^{-1} .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 175–176 [M+1]) validate the molecular formula .

Advanced: How does the hydroxy substituent influence hydrogen bonding and crystallographic packing?

Answer:
The 2-hydroxy group enables strong intermolecular interactions, such as:

  • C-H···O hydrogen bonds : Observed in structurally similar imidazopyridines, these bonds stabilize dimeric units in the crystal lattice. For example, 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one forms centrosymmetric dimers via C-H···O bonds .
  • Impact on solubility : The hydroxy group enhances polarity, improving solubility in polar solvents (e.g., DMSO, ethanol), which is critical for biological assays .

Advanced: What strategies optimize reaction yields for derivatizing this compound?

Answer:
Derivatization (e.g., chalcone synthesis, pyrazoline formation) requires precise control of:

  • Reaction conditions : Use of alcoholic NaOH for Claisen-Schmidt condensations (e.g., with nitrobenzaldehydes) achieves chalcone derivatives. Hydrazine hydrate reflux in ethanol facilitates pyrazoline ring closure .
  • Catalysts : Base catalysts (e.g., NaOH) or Lewis acids (e.g., AlCl3_3) may enhance electrophilic substitution at the acetyl group .
  • Thermolysis : Controlled heating of intermediates (e.g., ethyl 3-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acrylates) enables cyclization to novel fused-ring systems .

Advanced: How do computational methods predict dimerization or biological interactions?

Answer:

  • DFT studies : Used to analyze dimerization sites and electronic properties. For example, DFT calculations on imidazopyridine-chalcone hybrids identified electron-deficient regions prone to hydrogen bonding, correlating with experimental pLC100_{100} values .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes, tubulin) by modeling hydrogen bonds between the hydroxy group and active-site residues .

Advanced: How do structural modifications affect biological activity?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance bioactivity by increasing electrophilicity. For example, fluorophenyl substituents in chalcone derivatives increase cytotoxicity (pLC100_{100} = 8.15–8.82) .
  • Hydroxy group role : The 2-hydroxy group may act as a hydrogen bond donor, enhancing binding to targets like STAT3 or tubulin, as seen in anti-cancer studies .

Advanced: How are contradictions in spectral or reactivity data resolved?

Answer:

  • Cross-validation : Discrepancies in NMR or IR data are resolved by comparing synthetic batches, using high-field instruments (≥400 MHz), or alternative techniques (e.g., X-ray crystallography) .
  • Mechanistic studies : Kinetic isotope effects or trapping of intermediates clarify reaction pathways. For example, deuterated solvents confirm proton transfer steps in condensation reactions .

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